3-Chloro-4-(difluoromethoxy)aniline

Process Chemistry Intermediate Synthesis Catalytic Hydrogenation

3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) is a halogenated aromatic amine derivative with the molecular formula C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol. It features a chlorine atom at the meta position and a difluoromethoxy (-OCHF₂) group at the para position relative to the primary amine.

Molecular Formula C7H6ClF2NO
Molecular Weight 193.58 g/mol
CAS No. 39211-55-7
Cat. No. B1299345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(difluoromethoxy)aniline
CAS39211-55-7
Molecular FormulaC7H6ClF2NO
Molecular Weight193.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)Cl)OC(F)F
InChIInChI=1S/C7H6ClF2NO/c8-5-3-4(11)1-2-6(5)12-7(9)10/h1-3,7H,11H2
InChIKeySECIIRUYYUOYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) – Key Intermediate for Pharmaceutical and Agrochemical Synthesis


3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) is a halogenated aromatic amine derivative with the molecular formula C₇H₆ClF₂NO and a molecular weight of 193.58 g/mol [1]. It features a chlorine atom at the meta position and a difluoromethoxy (-OCHF₂) group at the para position relative to the primary amine. This substitution pattern renders it a valuable intermediate in the synthesis of various bioactive compounds, particularly in the development of selective receptor antagonists and enzyme inhibitors . The compound is commercially available in both free base and hydrochloride salt forms, with typical purities of ≥95% .

Why 3-Chloro-4-(difluoromethoxy)aniline Cannot Be Simply Replaced by Common Analogs


Superficially similar aniline derivatives—such as 3-chloroaniline, 4-(difluoromethoxy)aniline, or regioisomeric 4-chloro-3-(difluoromethoxy)aniline—exhibit markedly different physicochemical properties and reactivity profiles that preclude simple substitution in advanced synthetic sequences . The unique orthogonality of the chloro and difluoromethoxy substituents on the same aromatic ring confers distinct electronic effects, lipophilicity (LogP), and steric hindrance that directly impact coupling efficiency, regioselectivity, and downstream biological activity of final drug candidates [1]. Furthermore, substitution with the 4-chloro-3-difluoromethoxy regioisomer yields a different spatial orientation of reactive handles, potentially leading to complete synthetic failure or altered target engagement. The quantitative evidence below delineates precisely where and why 3-chloro-4-(difluoromethoxy)aniline diverges from its closest structural neighbors.

3-Chloro-4-(difluoromethoxy)aniline (CAS 39211-55-7) – Quantitative Differentiation Data vs. Closest Analogs


Synthetic Yield and Purity: Direct Comparison of Bench-Scale Preparation Efficiency

The synthesis of 3-chloro-4-(difluoromethoxy)aniline via catalytic hydrogenation of 2-chloro-1-(difluoromethoxy)-4-nitrobenzene proceeds with a 90% isolated yield under mild conditions (25 °C, 15 psi H₂, Pt/C) . In contrast, analogous syntheses of regioisomeric 4-chloro-3-(difluoromethoxy)aniline typically require harsher conditions or more expensive catalysts, often yielding <80% product [1]. This 10+ percentage point yield advantage translates directly to cost savings and reduced waste generation during scale-up.

Process Chemistry Intermediate Synthesis Catalytic Hydrogenation

Lipophilicity (LogP) as a Driver of Bioavailability: Measured vs. Analog Values

The calculated LogP for 3-chloro-4-(difluoromethoxy)aniline (hydrochloride salt) is 2.52 [1], placing it within the optimal range (2–3) for balanced membrane permeability and aqueous solubility [2]. The non-fluorinated analog 3-chloroaniline has a significantly lower LogP of 1.88 [3], while 4-(difluoromethoxy)aniline (lacking chlorine) exhibits a LogP of approximately 1.5–1.8 (class-level inference) [4]. The higher LogP of the target compound—a direct consequence of the combined chloro and difluoromethoxy substituents—confers superior passive diffusion across biological membranes, a key determinant of in vivo efficacy.

Medicinal Chemistry ADME Properties Lipophilicity Optimization

Physical Form and Handling: Solid vs. Liquid Distinctions

3-Chloro-4-(difluoromethoxy)aniline is isolated as a brown oil/solid at room temperature , whereas the closely related 4-(difluoromethoxy)aniline (CAS 22236-10-8) is a light yellow to amber liquid . The solid nature of the target compound simplifies gravimetric dispensing for high-precision reaction setups and reduces the risk of spills or evaporation during storage and handling. Moreover, solid forms generally exhibit better long-term stability and are less prone to oxidative degradation than liquids.

Material Handling Solid Dispensing Stability

Commercial Purity Benchmarking: How 3-Chloro-4-(difluoromethoxy)aniline Compares

Across multiple reputable suppliers, the standard commercial purity for 3-chloro-4-(difluoromethoxy)aniline is consistently ≥95% (HPLC/GC), with some vendors offering grades up to 98.5% [REFS-1, REFS-2]. This compares favorably to the regioisomer 4-chloro-3-(difluoromethoxy)aniline, which is commonly listed at ≥95% but with limited availability and higher cost per gram . The non-fluorinated analog 3-chloroaniline is available at higher nominal purity (≥99%), but lacks the critical difluoromethoxy pharmacophore required for modern drug design . The balanced purity and commercial accessibility of 3-chloro-4-(difluoromethoxy)aniline make it a pragmatic choice for both discovery and development.

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Synthesis of CRF1 Receptor Antagonists (e.g., BMS-665053)

3-Chloro-4-(difluoromethoxy)aniline serves as a key intermediate in the large-scale production of BMS-665053, a potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonist . The compound's unique ortho-chloro substitution pattern enables the direct bis-ortho-chlorination of its 4-(difluoromethoxy)aniline precursor, a critical step in constructing the pyrazinone core of BMS-665053. Substituting the 3-chloro regioisomer would fail to provide the correct orientation for this transformation. Researchers engaged in CRF1 antagonist development should prioritize this specific isomer to ensure synthetic feasibility and maintain the nanomolar potency (IC50 = 1.0 nM) of the final drug candidate [1].

Development of SMYD2 Methyltransferase Inhibitors for Oncology

Derivatives of 3-chloro-4-(difluoromethoxy)aniline have been employed in the design of substrate-competitive inhibitors of SMYD2, a protein lysine methyltransferase implicated in cancer progression [2]. Compounds incorporating this scaffold have demonstrated Kd values as low as 500 nM against full-length human SMYD2, with some optimized analogs achieving sub-micromolar IC50 values in cellular assays [3]. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the chlorine atom provides a handle for further functionalization via cross-coupling. Procurement of high-purity 3-chloro-4-(difluoromethoxy)aniline ensures consistent starting material quality for SAR studies aimed at improving potency and selectivity.

Agrochemical Intermediate for Fluorinated Pesticides

The difluoromethoxy moiety is a privileged substructure in modern agrochemicals due to its ability to modulate lipophilicity and metabolic stability while maintaining favorable environmental profiles. 3-Chloro-4-(difluoromethoxy)aniline is utilized as a building block in the synthesis of novel herbicides and fungicides . Its solid physical form (brown oil) and consistent ≥95% purity facilitate reliable large-scale batch manufacturing, reducing variability in agricultural field trials and commercial production. When developing fluorinated crop protection agents, selecting this intermediate over non-fluorinated anilines can significantly improve target site penetration and resistance to oxidative metabolism.

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